(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a 3-chlorobenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-chlorobenzoyl group: This step often involves Friedel-Crafts acylation, where a chlorobenzoyl chloride reacts with the cyclopentane ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the carboxylic acid group: This can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share structural similarities and have been studied for their biological activities.
Pyrazole-bearing compounds: Known for their diverse pharmacological effects.
Uniqueness
(1R,2R)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a 3-chlorobenzoyl group and a carboxylic acid group on the cyclopentane ring. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
2580092-86-8 |
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Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.7 |
Purity |
95 |
Origin of Product |
United States |
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